[2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride
Overview
Description
[2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride: is a chemical compound with the molecular formula C9H14N2O.HCl . It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a hydrazine group attached to a 2-methylphenoxyethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to produce [2-(2-Methylphenoxy)ethyl]hydrazine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride can undergo oxidation reactions, typically forming corresponding oxides or hydroxides.
Reduction: The compound can be reduced to form various hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis.
- Employed in the preparation of various hydrazine derivatives.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
Medicine:
- Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- [2-(2-Methylphenoxy)ethyl]amine hydrochloride
- [2-(2-Methylphenoxy)ethyl]hydrazine sulfate
- [2-(2-Methylphenoxy)ethyl]hydrazine phosphate
Uniqueness:
- The presence of the hydrazine group in [2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
2-(2-methylphenoxy)ethylhydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-8-4-2-3-5-9(8)12-7-6-11-10;/h2-5,11H,6-7,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDMTUUWCOLBPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585574 | |
Record name | [2-(2-Methylphenoxy)ethyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46055-16-7 | |
Record name | [2-(2-Methylphenoxy)ethyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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